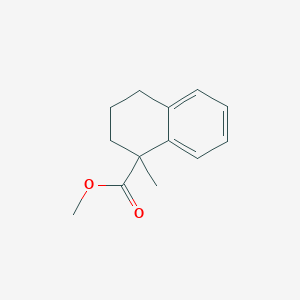
Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.27 g/mol . It is a liquid at room temperature and is known for its applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the esterification of 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation, ensures the production of high-quality ester.
化学反応の分析
Types of Reactions
Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate: Similar structure but lacks the additional methyl group on the naphthalene ring.
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Contains an oxo group instead of a methyl group.
Uniqueness
Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to the presence of the additional methyl group, which can influence its chemical reactivity and biological interactions.
生物活性
Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS Number: 17502-86-2) is a chemical compound with notable structural features that contribute to its biological activity. Its molecular formula is C12H14O2, and it is characterized by a carboxylate functional group attached to a tetrahydronaphthalene backbone. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Weight : 190.24 g/mol
- Purity : >95% (HPLC)
- Structural Formula :
Biological Activity Overview
This compound has been investigated for various biological activities, including antibacterial and antifungal properties. Its structural similarity to other bioactive compounds suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against specific bacterial strains. For instance, research indicates that derivatives of tetrahydronaphthalene exhibit significant inhibitory effects on Mycobacterium tuberculosis (Mtb) through mechanisms involving ATP synthase inhibition .
The precise mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound may interact with key enzymes involved in metabolic pathways critical for bacterial survival.
Study 1: Inhibition of Mycobacterium tuberculosis
A study published in December 2024 demonstrated that certain derivatives of tetrahydronaphthalene effectively inhibited the growth of Mtb by targeting the F-ATP synthase enzyme. The study reported a minimum inhibitory concentration (MIC) of approximately 0.15 μg/mL for some analogs . This suggests that this compound could serve as a lead compound in developing new anti-TB agents.
Data Table: Biological Activity Summary
特性
IUPAC Name |
methyl 1-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(12(14)15-2)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQDZEYPGYMDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













